molecular formula C10H18Cl2N2O B13519382 2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine dihydrochloride

2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B13519382
M. Wt: 253.17 g/mol
InChI Key: QNTXGSVXJWNLII-UHFFFAOYSA-N
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Description

2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a methoxy group and two methyl groups on the pyridine ring, as well as an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine dihydrochloride typically involves several steps. One common method starts with the preparation of 4-Methoxy-3,5-dimethyl-2-pyridinemethanol, which is then converted to the corresponding ethanamine derivative through a series of reactions. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can help streamline the process and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The ethanamine side chain can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while nucleophilic substitution can produce a wide range of ethanamine derivatives with different functional groups.

Scientific Research Applications

2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine dihydrochloride is unique due to its specific combination of functional groups and side chains, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse research fields make it a valuable compound for scientific studies.

Properties

Molecular Formula

C10H18Cl2N2O

Molecular Weight

253.17 g/mol

IUPAC Name

2-(4-methoxy-3,5-dimethylpyridin-2-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C10H16N2O.2ClH/c1-7-6-12-9(4-5-11)8(2)10(7)13-3;;/h6H,4-5,11H2,1-3H3;2*1H

InChI Key

QNTXGSVXJWNLII-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CCN.Cl.Cl

Origin of Product

United States

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